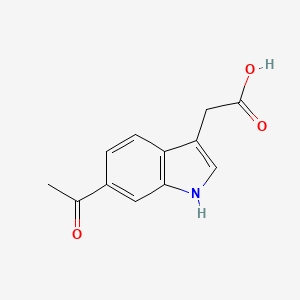![molecular formula C9H8ClNOS B11888552 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one CAS No. 68960-60-1](/img/structure/B11888552.png)
4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to the azetidinone ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorothiophenol with an appropriate azetidinone precursor under suitable conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to an azetidine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, azetidines, and various substituted derivatives .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins. In anticancer applications, it may interfere with cell division by inhibiting enzymes involved in DNA replication .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one can be compared with other similar compounds, such as:
Azetidin-2-one: The parent compound without the chlorophenyl and sulfanyl groups. It is less specific in its biological activities.
4-(4-Chlorophenyl)azetidin-2-one: Lacks the sulfanyl group, which may result in different reactivity and biological properties.
4-[(4-Methylphenyl)sulfanyl]azetidin-2-one: The methyl group instead of chlorine may alter the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in the combination of the chlorophenyl and sulfanyl groups, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
68960-60-1 |
|---|---|
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanylazetidin-2-one |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5H2,(H,11,12) |
InChI Key |
VYTVONIYWVXPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


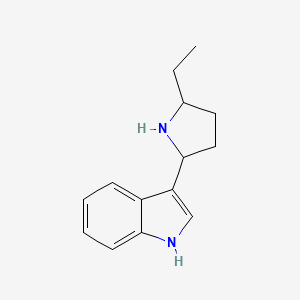

![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)


![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
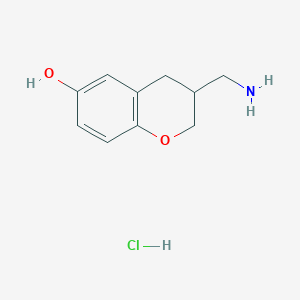
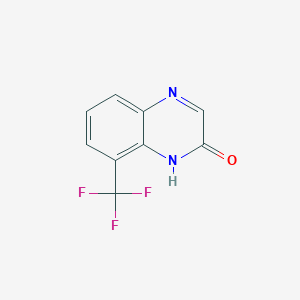

![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
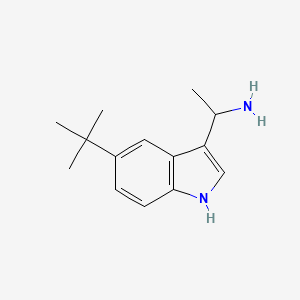

![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)
